Epacadostat: A Deep Dive into its Discovery and Medicinal Chemistry
Epacadostat: A Deep Dive into its Discovery and Medicinal Chemistry
Introduction
Epacadostat (formerly INCB24360) is an investigational, orally available, and highly selective inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] IDO1 is a key enzyme in the tryptophan catabolism pathway, and its overexpression in the tumor microenvironment is a critical mechanism of immune evasion by cancer cells.[3][4] By inhibiting IDO1, epacadostat was developed to restore anti-tumor immune responses, positioning it as a significant agent in the field of immuno-oncology.[5] This technical guide provides a comprehensive overview of the discovery, medicinal chemistry, and key experimental protocols involved in the development of epacadostat.
The Discovery Journey: From High-Throughput Screening to a Clinical Candidate
The discovery of epacadostat was driven by a data-centric medicinal chemistry approach, originating from a high-throughput screen of over 300,000 compounds.[6][7] This initial effort identified a hit with micromolar potency, which was rapidly optimized to a proof-of-concept (PoC) lead compound. This lead demonstrated nanomolar potency in biochemical and cellular assays and excellent selectivity over the related enzyme tryptophan 2,3-dioxygenase (TDO). However, it suffered from poor oral bioavailability and a short in vivo half-life.[6][7]
The subsequent medicinal chemistry program focused on optimizing this lead to improve its pharmacokinetic profile while maintaining high potency.[8] A key challenge was addressing the primary metabolic liability: phase two glucuronidation of the hydroxyamidine functional group.[6][7] Through systematic structure-activity relationship (SAR) studies, researchers successfully identified epacadostat (compound 4f in the discovery series) as a clinical candidate with high potency, selectivity, and good oral bioavailability across multiple species.[6][7]
Mechanism of Action: Reversing Tumor-Induced Immunosuppression
IDO1 is an intracellular, heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan into N-formylkynurenine, which is subsequently converted to kynurenine.[9][10] In the tumor microenvironment, IDO1 overexpression leads to two key immunosuppressive effects:
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Tryptophan Depletion: The local depletion of tryptophan arrests the proliferation of effector T cells, which are highly sensitive to its availability.[11][12]
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Kynurenine Accumulation: The accumulation of kynurenine and other downstream metabolites actively promotes the differentiation of naïve T cells into regulatory T cells (Tregs) and induces apoptosis in effector T cells, further dampening the anti-tumor immune response.[4][11]
Epacadostat is a competitive inhibitor that binds to the IDO1 enzyme, blocking the conversion of tryptophan to kynurenine.[1][11] This action is intended to restore local tryptophan levels and reduce kynurenine concentrations, thereby reversing the immunosuppressive effects and enhancing the ability of the immune system, particularly T cells, to recognize and attack tumor cells.[2][11]
Caption: IDO1 pathway and Epacadostat's mechanism of action.
Medicinal Chemistry and Structure-Activity Relationship (SAR)
The molecular architecture of epacadostat is notable for containing several functional groups that are uncommon in drug candidates, including a hydroxyamidine, a furazan, a bromide, and a sulfamide.[5][6] The medicinal chemistry effort systematically explored modifications to the lead compound to overcome its pharmacokinetic limitations.
-
Furazan Ring: Replacement of the furazan with other heterocycles demonstrated that this moiety was essential for potent IDO1 inhibition.[6][7]
-
Phenyl Ring Substitution: A meta-bromo substitution on the phenyl ring (compound 3a) was found to be slightly more potent in a HeLa cellular assay compared to the original meta-chloro analog and was incorporated into subsequent compounds.[6][7]
-
Amino-Furazan Side Chain: Initial SAR at the 3-amino position of the furazan showed that various secondary amino substituents were tolerated but did not improve the metabolic stability against glucuronidation.[6][7] A significant breakthrough came from the addition of polar capping groups to an amino-ethyl substituent at this position. This strategy aimed to reduce protein binding and, consequently, restore cellular potency.[6]
-
Polar Moieties: The introduction of polar groups like the sulfonamide (in compound 4e) and the sulfamide (in epacadostat, 4f) dramatically improved cellular potencies by up to 40-fold.[7] This improvement was attributed to better free fractions from protein binding. Furthermore, these polar additions significantly reduced in vitro metabolic clearance, including glucuronidation.[7]
Caption: Epacadostat drug discovery workflow.
Table 1: Structure-Activity Relationship of Key Epacadostat Analogs
| Compound | R Group Modification | IDO1 IC₅₀ (nM) | HeLa Cell IC₅₀ (nM) | Rat in vitro P2 Clearance (L/h/kg) |
| 2 | -H (meta-Cl) | 6 | 75 | 1.8 |
| 3a | -H (meta-Br) | 5 | 51 | 1.9 |
| 3e | -CH₂CH₃ | 10 | 400 | >3.3 |
| 4e | -SO₂CH₃ (Sulfonamide) | 12 | 10 | 0.4 |
| 4f (Epacadostat) | -SO₂(NH₂) (Sulfamide) | 12 | 10 | 0.2 |
Data sourced from ACS Medicinal Chemistry Letters.[6][7] P2 Clearance refers to Phase II metabolic clearance (glucuronidation).
Synthesis Overview
The synthesis of the secondary 3-amino-furazan derivatives, a key structural component of epacadostat, proved challenging via direct alkylation or reductive amination due to the electron-deficient nature of the furazan ring.[6][7] A more robust and general route was developed utilizing a Boulton–Katritzky rearrangement of an amidooxime furazan intermediate.[6][13] This rearrangement provided a reliable method to access the necessary secondary amino-furazan core structure for the SAR studies.[13]
Pharmacokinetics and Metabolism
Epacadostat exhibits good oral bioavailability in rats, dogs, and monkeys.[5][6] The extensive intramolecular hydrogen bonding observed in its crystal structure is believed to contribute significantly to its favorable permeability and pharmacokinetic properties.[6][7]
Pharmacokinetic studies in humans showed that epacadostat plasma exposures increased in an approximately dose-proportional manner, with a time to maximum concentration of about 2 hours.[14] The in vivo IC₅₀ for IDO1 inhibition was estimated to be approximately 70 nM.[15] The major metabolites identified in human plasma are M9 (a glucuronide-conjugate), M11 (a gut microbiota metabolite), and M12 (a secondary metabolite from M11).[16] The biliary excretion of the abundant M9 metabolite is proposed to lead to the enterohepatic circulation of epacadostat.[16] In vitro studies indicate that epacadostat is a substrate for the efflux transporters P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP).[16]
Table 2: Pharmacokinetic Parameters of Epacadostat in Humans (Phase I)
| Dose | Cmax (ng/mL) | AUC₀₋₁₂ (ng·h/mL) | Tmax (h) |
| 25 mg BID | 208 | 1110 | 2.0 |
| 50 mg BID | 468 | 2400 | 2.0 |
| 100 mg BID | 1040 | 6090 | 2.0 |
| 300 mg BID | 2850 | 18500 | 2.1 |
Data from a Phase I trial (ECHO-202/KEYNOTE-037).[14] Parameters are from Day 8 of Cycle 1. Cmax: Maximum plasma concentration; AUC: Area under the curve; Tmax: Time to Cmax.
Experimental Protocols
IDO1 Enzyme Inhibition Assay (Biochemical Assay)
This protocol measures the direct inhibitory effect of a compound on recombinant IDO1 enzyme activity.
-
Enzyme and Reagents:
-
Procedure:
-
The assay is performed at room temperature in a 96-well plate format.
-
Prepare a reaction mixture containing 20 nM IDO1 enzyme, 2 mM D-Trp, 20 mM ascorbate, 3.5 µM methylene blue, and 0.2 mg/mL catalase in the phosphate buffer.[17][18]
-
Add the test compound (e.g., epacadostat) at various concentrations.
-
Initiate the reaction and immediately monitor the increase in absorbance at 321 nm. This wavelength corresponds to the formation of the product, N'-formylkynurenine.[17][18]
-
Record the initial reaction rates.
-
-
Data Analysis:
-
Calculate the percentage of inhibition at each compound concentration relative to a vehicle control (e.g., DMSO).
-
Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.
-
Cell-Based IDO1 Inhibition Assay (HeLa or SKOV-3 Cells)
This protocol assesses the ability of a compound to inhibit IDO1 activity within a cellular context.
-
Cell Line and Reagents:
-
Procedure:
-
Plate cells (e.g., SKOV-3) in 96-well plates and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ (e.g., 50 ng/mL) for approximately 48 hours.[12]
-
Remove the induction medium and add fresh medium containing the test compound at various concentrations.
-
Incubate for a defined period (e.g., 24-48 hours) to allow for IDO1 activity and inhibition.
-
Collect the cell culture supernatant.
-
Measure the concentration of kynurenine in the supernatant. This is typically done using a colorimetric assay (e.g., after derivatization with p-dimethylaminobenzaldehyde) or by LC-MS/MS.[12]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of kynurenine production at each compound concentration relative to a vehicle-treated, IFN-γ-stimulated control.
-
Determine the cellular IC₅₀ value from the resulting dose-response curve.
-
Pharmacokinetic (PK) Study in Mice
This protocol provides a general workflow for evaluating the pharmacokinetic properties of a compound after oral administration.
-
Animals and Dosing:
-
Procedure:
-
Collect blood samples via a suitable method (e.g., tail vein or retro-orbital sinus) at predefined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood samples to isolate plasma (e.g., by centrifugation using EDTA-coated tubes).
-
Store plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Perform protein precipitation on the plasma samples to remove proteins.[20]
-
Quantify the concentration of epacadostat in the plasma samples using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[20] An internal standard (e.g., tolbutamide) is used for accurate quantification.[20]
-
-
Data Analysis:
-
Plot the plasma concentration of epacadostat versus time.
-
Use noncompartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax, Tmax, AUC, and half-life (t₁/₂).[21]
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Conclusion and Clinical Perspective
The discovery of epacadostat is a prime example of a successful data-driven medicinal chemistry campaign that transformed a lead compound with poor pharmacokinetic properties into a potent, selective, and orally bioavailable clinical candidate.[6] The compound's unique structure, featuring several underutilized functional groups, highlights an innovative approach to inhibitor design.[5]
Epacadostat entered extensive clinical evaluation, primarily in combination with immune checkpoint inhibitors such as pembrolizumab.[14] While early phase trials showed encouraging antitumor activity, the pivotal Phase III ECHO-301/KEYNOTE-252 study in patients with unresectable or metastatic melanoma did not meet its primary endpoint of improving progression-free survival compared to pembrolizumab alone.[3][4] This outcome was a significant setback and led to the discontinuation of many other epacadostat trials.[3] Despite this, the development of epacadostat has provided invaluable insights into the complexities of targeting the IDO1 pathway and has informed the ongoing discovery of next-generation immunomodulatory agents.
References
- 1. Epacadostat - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. Frontiers | Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
- 4. What is Epacadostat used for? [synapse.patsnap.com]
- 5. INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 11. The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thieme-connect.com [thieme-connect.com]
- 14. Epacadostat Plus Pembrolizumab in Patients With Advanced Solid Tumors: Phase I Results From a Multicenter, Open-Label Phase I/II Trial (ECHO-202/KEYNOTE-037) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Population Pharmacokinetic and Pharmacodynamic Modeling of Epacadostat in Patients With Advanced Solid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vitro Interactions of Epacadostat and its Major Metabolites with Human Efflux and Uptake Transporters: Implications for Pharmacokinetics and Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 19. oncotarget.com [oncotarget.com]
- 20. Determination of epacadostat, a novel IDO1 inhibitor in mouse plasma by LC-MS/MS and its application to a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
